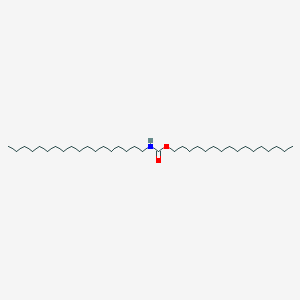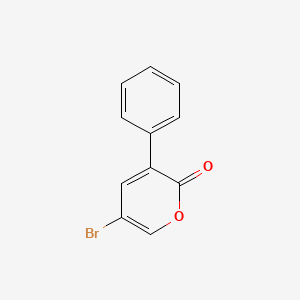![molecular formula C14H20N2O8 B14245459 But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane CAS No. 477738-33-3](/img/structure/B14245459.png)
But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane is a compound that combines the properties of but-2-enedioic acid (commonly known as fumaric acid) and 1,4-diazabicyclo[2.2.2]octane (commonly known as DABCO). But-2-enedioic acid is an unsaturated dicarboxylic acid, while 1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with a cage-like structure. The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common method involves the reaction of piperazine with ethylene oxide under high temperature and pressure conditions. Another method involves the cyclization of N,N’-bis(2-chloroethyl)ethylenediamine. The reaction typically requires a catalyst such as zeolite and is carried out at temperatures ranging from 320°C to 400°C and pressures around 0.3 MPa .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane often involves the use of continuous flow reactors to ensure efficient and consistent production. The process typically includes the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by cyclization and purification steps .
化学反应分析
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophilic catalyst in reactions such as the Baylis-Hillman reaction, where it facilitates the formation of carbon-carbon bonds between aldehydes and activated alkenes.
Oxidation and Reduction: It can participate in redox reactions, often serving as a base to deprotonate substrates and facilitate electron transfer.
Complexation: It forms complexes with various metal ions, enhancing their reactivity in catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-diazabicyclo[2.2.2]octane include aldehydes, ketones, and isocyanates. Typical reaction conditions involve mild temperatures and the presence of solvents such as water or organic solvents like dichloromethane .
Major Products
Major products formed from reactions involving 1,4-diazabicyclo[2.2.2]octane include β-amino ketones, esters, and various heterocyclic compounds .
科学研究应用
1,4-Diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a strong nucleophilic base. It can deprotonate substrates, facilitating various organic transformations. In catalytic processes, it often forms complexes with metal ions, enhancing their reactivity and enabling efficient catalysis . The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
相似化合物的比较
1,4-Diazabicyclo[2.2.2]octane is unique compared to other similar compounds due to its cage-like structure and strong nucleophilicity. Similar compounds include:
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
These compounds share some reactivity patterns but differ in their specific applications and reactivity due to structural differences.
属性
CAS 编号 |
477738-33-3 |
|---|---|
分子式 |
C14H20N2O8 |
分子量 |
344.32 g/mol |
IUPAC 名称 |
but-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2.2C4H4O4/c1-2-8-5-3-7(1)4-6-8;2*5-3(6)1-2-4(7)8/h1-6H2;2*1-2H,(H,5,6)(H,7,8) |
InChI 键 |
ZNAFAHBRQHMJKN-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCN1CC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


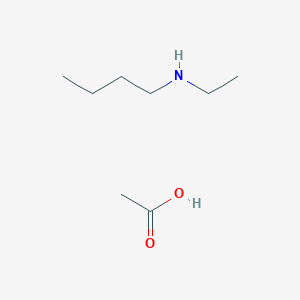
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
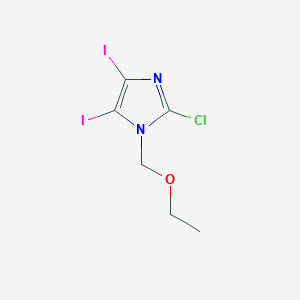
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
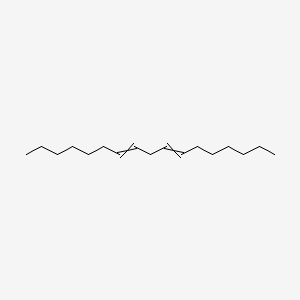
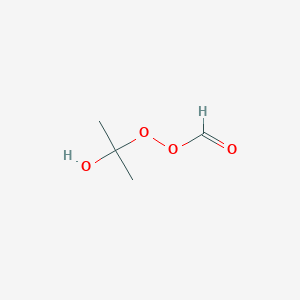
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
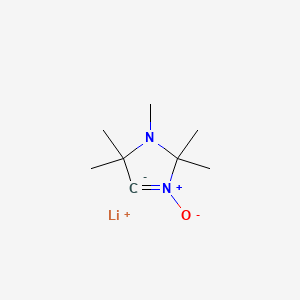

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
